[2-(Heptylthio)ethyl]cyclohexane
Description
[2-(Heptylthio)ethyl]cyclohexane is a cyclohexane derivative featuring a 2-(heptylthio)ethyl substituent. Its structure comprises a cyclohexane ring attached to a thioether-linked heptyl chain, resulting in the molecular formula C₁₅H₃₀S and a molecular weight of 242.47 g/mol. The thioether group (C-S-C) imparts distinct physicochemical properties, such as increased lipophilicity and reduced polarity compared to oxygen-containing analogs.
Properties
Molecular Formula |
C15H30S |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
2-heptylsulfanylethylcyclohexane |
InChI |
InChI=1S/C15H30S/c1-2-3-4-5-9-13-16-14-12-15-10-7-6-8-11-15/h15H,2-14H2,1H3 |
InChI Key |
VVIKGNXSVFNZNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Heptylthio)ethyl]cyclohexane typically involves the reaction of cyclohexane with heptylthiol and ethylene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of [2-(Heptylthio)ethyl]cyclohexane may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Heptylthio)ethyl]cyclohexane can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler hydrocarbons by breaking the sulfur-carbon bonds.
Substitution: It can participate in substitution reactions where the heptylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler hydrocarbons.
Substitution: Compounds with different functional groups replacing the heptylthio group.
Scientific Research Applications
Chemistry: In chemistry, [2-(Heptylthio)ethyl]cyclohexane is used as a precursor for synthesizing other complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic pathways .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its effects on biological systems and its potential as a therapeutic agent .
Industry: In the industrial sector, [2-(Heptylthio)ethyl]cyclohexane can be used as an intermediate in the production of various chemicals and materials. Its properties make it suitable for applications in manufacturing processes .
Mechanism of Action
The mechanism by which [2-(Heptylthio)ethyl]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Methodological Insights
- Chromatography : Purification of similar compounds (e.g., thiazolone derivatives) uses cyclohexane/ethyl acetate gradients, suggesting analogous methods for isolating [2-(Heptylthio)ethyl]cyclohexane .
- Extraction Efficiency: Cyclohexane-based solvents are effective for nonpolar compounds, implying high recovery rates for the target compound in extraction workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
